3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure features:
- A 5-methyl substituent enhancing steric bulk and metabolic stability.
- A 4-methoxyphenylamine group at position 7, influencing solubility and hydrogen-bonding capacity.
Pyrazolo[1,5-a]pyrimidines are studied for their antimicrobial, antitubercular, and antiparasitic activities, often targeting enzymes like ATP synthase or dihydroorotate dehydrogenase .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-11-19(24-14-7-9-15(26-2)10-8-14)25-20(23-13)17(12-22-25)16-5-3-4-6-18(16)21/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNBCUCGMQWDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold with various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
3-Position Modifications
7-Amine Modifications
5-Position Modifications
Key Research Findings
Methoxy vs. Chloro Substituents :
- Methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve solubility but may reduce potency compared to chloro or fluoro analogs .
- Fluorine at the 3-position (4-fluorophenyl) enhances target binding via electronegative interactions, as seen in anti-mycobacterial studies .
Pyridinylmethyl amines (e.g., in ) enhance hydrogen-bonding capacity, improving target affinity .
5-Methyl vs. 5-Aryl :
- Methyl groups at position 5 provide metabolic stability, while aryl groups (e.g., phenyl) enhance π-stacking but may increase off-target interactions .
Biological Activity
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C20H16ClN3O2
- Molecular Weight : 365.8129 g/mol
- CAS Number : 879622-88-5
The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its role in various biological activities.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds. For instance, one method includes the nucleophilic attack of an amino group on a keto function followed by cyclization to form the desired pyrazolo derivative .
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent antitumor properties. Specifically, compounds within this class have shown inhibitory effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key kinases such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation and survival .
| Activity | Cell Line | IC50 (µM) |
|---|---|---|
| BRAF Inhibition | MDA-MB-231 (breast cancer) | 0.5 |
| EGFR Inhibition | A431 (epidermoid carcinoma) | 0.3 |
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity. Studies have shown that it can inhibit bacterial biofilm formation and quorum sensing in pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The antibiofilm activity is particularly noteworthy as it can enhance the effectiveness of existing antibiotics by preventing biofilm-associated resistance mechanisms .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit COX-1 and COX-2 enzymes, which are key mediators in inflammatory processes. This makes it a potential candidate for further development as an anti-inflammatory agent .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of various pyrazolo derivatives, this compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of 0.5 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against biofilm-forming bacteria. The results showed a marked reduction in biofilm biomass when treated with concentrations as low as 10 µM, indicating its potential utility in treating chronic infections associated with biofilms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
